2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester
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Overview
Description
2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester is a chemical compound with the molecular formula C9H10ClNO3 It is a derivative of nicotinic acid, featuring a chloro, methoxy, and methyl group substitution on the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester typically involves the esterification of 2-Chloro-4-methoxy-6-methyl-nicotinic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of 2-amino-4-methoxy-6-methyl-nicotinic acid methyl ester.
Oxidation: Formation of 2-chloro-4-methoxy-6-methyl-nicotinic acid.
Reduction: Formation of 2-chloro-4-methoxy-6-methyl-nicotinic alcohol.
Scientific Research Applications
2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-nicotinic acid methyl ester
- Methyl nicotinate
- Picolinic acid
Uniqueness
2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-chloro-4-methoxy-6-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-4-6(13-2)7(8(10)11-5)9(12)14-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBBYFFJICSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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